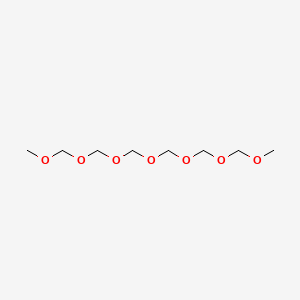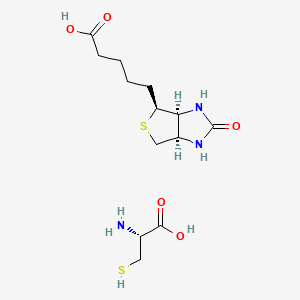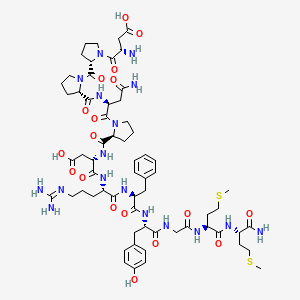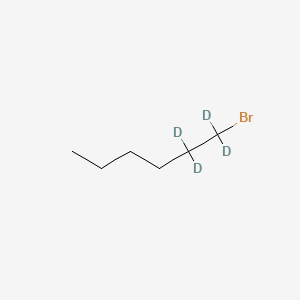
(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid” is a cyanated and trifluoromethylated derivative of aniline . It is a versatile chemical compound used in scientific research. Its molecular formula is C11H7BF3N3O2 and its molecular weight is 281.001 .
Synthesis Analysis
This compound is the starting material in one of the chemical syntheses of the nonsteroidal antiandrogen bicalutamide . It can participate in chemical reactions called Suzuki-Miyaura couplings, which are versatile tools for forming carbon-carbon bonds, a fundamental step in the synthesis of many complex molecules.Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups including an amino group, a cyano group, a trifluoromethyl group, and a boronic acid group.Safety And Hazards
properties
IUPAC Name |
[4-amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BF3N3O2/c13-11(14,15)10-7(4-16)9(17)6-3-5(12(19)20)1-2-8(6)18-10/h1-3,19-20H,(H2,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXQYUSWNXKWSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(C(=C2N)C#N)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BF3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671964 |
Source


|
| Record name | [4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl)boronic acid | |
CAS RN |
1315335-66-0 |
Source


|
| Record name | [4-Amino-3-cyano-2-(trifluoromethyl)quinolin-6-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid](/img/structure/B596666.png)
![Benzo[b]thiophen-2-amine hydrochloride](/img/structure/B596668.png)





![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)

![3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid](/img/structure/B596679.png)
